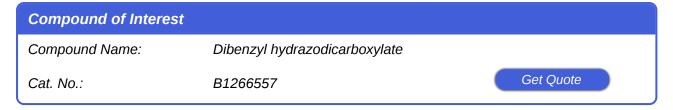


Dibenzyl Hydrazodicarboxylate: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **dibenzyl hydrazodicarboxylate**. The information is intended to support research and development activities, particularly in the fields of organic synthesis and drug development.

Core Chemical Properties

Dibenzyl hydrazodicarboxylate, with the molecular formula C₁₆H₁₆N₂O₄, is a symmetrically substituted hydrazine derivative. Its structure features a central hydrazine core with two benzyl carbamate moieties. This arrangement imparts specific chemical characteristics relevant to its use as a stable building block in organic synthesis and as a potential protein cross-linking agent.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **dibenzyl hydrazodicarboxylate** is presented in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C16H16N2O4	[1][2][3]
Molecular Weight	300.31 g/mol	[2][3]
CAS Number	5394-50-3	[1][2][3]
Appearance	Not explicitly stated, likely a solid	-
Melting Point	104-105.5 °C	[2]
Boiling Point	462.4 °C at 760 mmHg	[2]
Density	1.248 g/cm ³	[2]
Flash Point	233.5 °C	[2]
Solubility	Information not readily available in detail, but it is used in organic synthesis, suggesting solubility in common organic solvents.	[4]
рКа	Data not available	-
LogP (XLogP3)	3.536	[2]
Polar Surface Area (PSA)	76.66 Ų	[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of **dibenzyl hydrazodicarboxylate**. These protocols are based on established procedures for analogous compounds and general analytical techniques.

Synthesis of Dibenzyl Hydrazodicarboxylate

This procedure is adapted from the synthesis of ethyl hydrazodicarboxylate.[4] It involves the reaction of hydrazine hydrate with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.



Materials:

- Hydrazine hydrate (85% solution)
- Benzyl chloroformate
- Sodium carbonate
- Ethanol (95%)
- Water
- · Ice bath
- Three-necked round-bottom flask equipped with a mechanical stirrer, two dropping funnels, and a thermometer.

Procedure:

- In the three-necked flask, prepare a solution of 1 mole equivalent of 85% hydrazine hydrate in ethanol.
- Cool the reaction flask in an ice bath until the temperature of the solution is below 10 °C.
- Slowly add 2 mole equivalents of benzyl chloroformate dropwise with vigorous stirring, maintaining the temperature between 15 °C and 20 °C.
- Simultaneously with the second half of the benzyl chloroformate addition, add a solution of 1
 mole equivalent of sodium carbonate in water dropwise. The rate of addition for both
 solutions should be controlled to keep the temperature below 20 °C.
- After the additions are complete, wash any precipitate from the flask walls with water and continue stirring for an additional 30 minutes.
- Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
- Wash the solid product thoroughly with water and dry in an oven at a temperature below its melting point (e.g., 80 °C).



Purification

The crude **dibenzyl hydrazodicarboxylate** can be purified by recrystallization.

Materials:

- Crude dibenzyl hydrazodicarboxylate
- Ethanol
- Water
- · Heating mantle
- Erlenmeyer flask
- Filtration apparatus

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
- Hot filter the solution to remove any insoluble impurities or charcoal.
- Slowly add hot water to the filtrate until the solution becomes cloudy, then add a small amount of ethanol to redissolve the precipitate.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanolwater mixture, and dry.

Characterization



The structure and purity of the synthesized **dibenzyl hydrazodicarboxylate** can be confirmed using various spectroscopic techniques.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and hydrazine protons. The benzylic protons (CH2) should appear as a singlet, and the aromatic protons will be observed in the aromatic region of the spectrum. The N-H protons of the hydrazine moiety will also produce a signal, which may be broad and its chemical shift can be concentration-dependent.
- 13C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carbamate, the benzylic carbon, and the aromatic carbons.
- 2. Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands for the N-H stretching of the hydrazine, the C=O stretching of the carbamate group (typically around 1700-1750 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and benzylic groups.

3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of **dibenzyl hydrazodicarboxylate** (300.31 g/mol). Fragmentation patterns may also be observed, providing further structural information.

Applications in Drug Development and Research

Dibenzyl hydrazodicarboxylate serves as a valuable tool in drug development and chemical biology research, primarily due to its function as a protein cross-linking agent.[4]

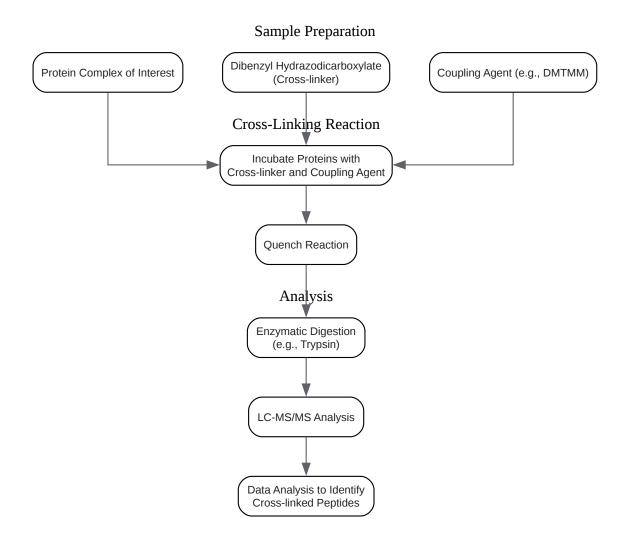
Protein Cross-Linking

Hydrazide-containing compounds can be used to covalently link proteins, which is instrumental in studying protein-protein interactions, elucidating the structure of protein complexes, and stabilizing protein structures for analysis. The hydrazine moiety can react with carboxyl groups



on proteins (aspartic acid, glutamic acid, or C-termini) in the presence of a coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), to form a stable amide bond.

Below is a diagram illustrating the general workflow for a protein cross-linking experiment using a hydrazide-based cross-linker.

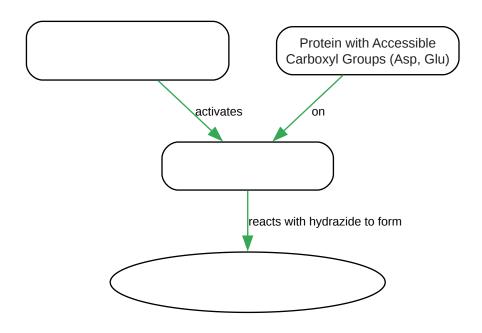


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Caption: General workflow for protein cross-linking.

The following diagram illustrates the logical relationship in the activation and reaction of a hydrazide cross-linker with protein carboxyl groups.



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